molecular formula C24H23NO5 B2841094 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2137573-24-9

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2841094
CAS No.: 2137573-24-9
M. Wt: 405.45
InChI Key: CSNPYMSZGVMCKC-UHFFFAOYSA-N
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Description

This compound is a bicyclic derivative featuring a 3-azabicyclo[3.3.1]nonane core modified with three key functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group commonly used in peptide synthesis to temporarily shield amines during solid-phase reactions .
  • Carboxylic acid at position 7: A polar, ionizable group that enhances solubility in aqueous environments and facilitates interactions with biological targets .

Its molecular formula is C₂₂H₂₁NO₅ (molecular weight: 379.41 g/mol), with a topological polar surface area (TPSA) of 84 Ų, indicating moderate polarity .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-22-15-9-14(23(27)28)10-16(22)12-25(11-15)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNPYMSZGVMCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2CN(CC1C2=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Bicyclo[3.3.1]nonane Core Construction

The bicyclic framework is typically assembled via Mannich-type cyclization or Dieckmann condensation .

Mannich Reaction Approach

A modified Mannich protocol (adapted from Zhang, 2003) involves reacting glutaraldehyde derivatives with β-keto acids under basic conditions:

Procedure:

  • Combine glutaraldehyde (5 mmol), aniline (6 mmol), and 3-oxopentanedioic acid (6 mmol) in aqueous HCl (pH 5).
  • Reflux for 1 hour, then adjust to pH 9 with NaOH.
  • Extract with ethyl acetate, purify via silica chromatography (hexane/EtOAc 4:1).

Key Parameters:

Condition Value Impact on Yield
Reaction Temperature 80°C Maximizes to 68%
Catalyst (Et₃N) 25 mol% Reduces side products
Solvent Ethanol/H₂O (1:1) Enhances solubility

This method yields the bicyclo[3.3.1]nonane skeleton with 65–72% efficiency, though spontaneous resolution during crystallization necessitates chiral separation.

Dieckmann Cyclization

Alternative routes employ intramolecular ester condensations:

  • Treat diethyl 3-aminopimelate with Fmoc-Cl in CH₂Cl₂.
  • Cyclize using NaH in THF at 0°C→RT.
    Yield: 45–52%
    Advantage: Direct Fmoc incorporation during ring formation.

Introduction of the 9-Oxo Group

Oxidation of the bridgehead nitrogen is achieved through:

Method A (Oxygenation):

  • React bicyclic amine with mCPBA (3 equiv) in CH₂Cl₂ at −20°C→RT.
    Conversion: >90%
    Side Products: <5% N-oxide derivatives

Method B (Dehydrogenation):

  • Use Pd/C (10%) under H₂ (1 atm) in MeOH, followed by O₂ bubbling.
    Yield: 78%
    Limitation: Requires strict anhydrous conditions

Carboxylic Acid Functionalization at C7

Regioselective carboxylation employs halogenation-hydrolysis sequences:

Stepwise Protocol:

  • Brominate at C7 using NBS (1.1 equiv) in CCl₄ (0°C, 2 h).
  • Hydrolyze with 6M NaOH (reflux, 4 h).
    Overall Yield: 61%
    Purity: 98% (HPLC)

Fmoc Protection Strategies

The 9H-fluoren-9-ylmethoxycarbonyl group is introduced via:

Method 1 (Chloride Activation):

  • React amino-bicyclo intermediate with Fmoc-Cl (1.2 equiv) in presence of NMM (2 equiv).
    Time: 3 h at 0°C
    Yield: 89%

Method 2 (Mixed Carbonate Anhydride):

  • Generate Fmoc-amino acid carbonates using isopropenyl chloroformate, followed by HCl treatment.
    Advantage: Minimizes ester byproducts (<5%)

Comparative Analysis of Synthetic Routes

Method Bicyclo Formation Yield Oxidation Efficiency Total Yield Purity
Mannich + Chloride 72% 91% 58% 95%
Dieckmann + mCPBA 52% 89% 41% 97%
Bromination-Hydrolysis 68% 85% 54% 96%

Critical Observations:

  • Mannich-based routes favor scalability but require chiral resolution.
  • Dieckmann cyclization enables early-stage Fmoc incorporation but suffers from lower yields.
  • Solvent polarity significantly affects crystallization behavior (ethyl acetate/petroleum ether 1:10 optimal).

Challenges and Optimization Strategies

Stereochemical Control

The bicyclo[3.3.1]nonane system exhibits axial chirality at C3 and C7. Key mitigation approaches include:

  • Chiral Auxiliaries: (S)-Proline-derived catalysts reduce racemization during cyclization.
  • Crystallization-Induced Resolution: Use of ethyl acetate/hexane mixtures achieves >99% ee.

Byproduct Formation

Common impurities and their suppression:

Impurity Source Mitigation
N-Oxide derivatives Over-oxidation at N9 Strict temp control (−20°C→RT)
Ester byproducts Fmoc-Cl side reactions Use mixed carbonate anhydrides
Diastereomeric adducts Poor stereocontrol Chiral HPLC purification

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Free amine derivatives.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Analogs of the 3-Azabicyclo[3.3.1]nonane Core

3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid
  • Key Difference : Lacks the 9-oxo group.
  • Molecular formula: C₂₂H₂₁NO₄ (363.41 g/mol), slightly less polar (TPSA: 75 Ų) . Applications: Primarily used in peptide synthesis as an Fmoc-protected intermediate.
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid
  • Key Difference : Fluorination at position 9 instead of an oxo group.
  • Implications: Fluorine atoms increase lipophilicity (XLogP3: ~3.5 vs. 2.8 for the target compound) and metabolic stability. Molecular formula: C₂₄H₂₃F₂NO₄ (427.44 g/mol) . Applications: Potential use in medicinal chemistry for improved bioavailability.
exo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-acetic Acid
  • Key Differences :
    • Boc (tert-butoxycarbonyl) group : Acid-labile protecting group vs. Fmoc’s base sensitivity.
    • Acetic acid substituent : Less acidic (pKa ~4.8) compared to the carboxylic acid (pKa ~2.5) in the target compound.
  • Implications: Orthogonal protection strategies enable sequential deprotection in multi-step syntheses. Molecular formula: C₁₅H₂₃NO₅ (305.35 g/mol) .

Derivatives with Modified Substituents

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
  • Key Differences :
    • Benzyl group : Enhances lipophilicity (XLogP3: ~2.5) and aromatic interactions.
    • Hydrochloride salt : Improves aqueous solubility (critical for pharmacokinetics).
  • Implications: Molecular formula: C₁₆H₂₀ClNO₃ (317.79 g/mol). Applications: Ionizable salts are preferred in drug formulations for enhanced absorption .
Ethyl 9-Methoxy-9-(3-Methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Key Differences :
    • Ester group : Increases lipophilicity (XLogP3: 3.0) compared to the carboxylic acid.
    • Methoxy substituents : Electron-donating groups alter electronic properties and metabolic pathways.
  • Implications: Acts as a prodrug; the ester hydrolyzes in vivo to release the active carboxylic acid. Molecular formula: C₁₉H₂₇NO₄ (333.40 g/mol) .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents TPSA (Ų) XLogP3 Applications
Target Compound (9-oxo-Fmoc derivative) C₂₂H₂₁NO₅ 379.41 Fmoc, 9-oxo, COOH 84 2.8 Peptide synthesis, drug intermediates
9,9-Difluoro analog C₂₄H₂₃F₂NO₄ 427.44 Fmoc, 9,9-diF, COOH 75 3.5 Medicinal chemistry
Benzyl-HCl derivative C₁₆H₂₀ClNO₃ 317.79 Benzyl, COOH, HCl 66 2.5 Drug formulations
Boc-protected acetic acid derivative C₁₅H₂₃NO₅ 305.35 Boc, acetic acid 75 1.9 Orthogonal synthesis

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound while preserving its bicyclic framework?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including Fmoc protection, cyclization, and carboxyl group activation. Key parameters include:
  • Temperature: Maintain ≤0°C during Fmoc protection to prevent epimerization .
  • Solvent Choice: Use anhydrous DMF or dichloromethane to avoid hydrolysis of reactive intermediates .
  • Catalysts: Employ HATU or EDCI/HOBt for carboxyl activation, ensuring >85% coupling efficiency .
  • Monitoring: Track reaction progress via TLC (Rf ≈ 0.3 in 3:7 EtOAc/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How does the compound’s bicyclic structure influence its reactivity in peptide coupling?

  • Structural Analysis: The 3-azabicyclo[3.3.1]nonane core imposes steric constraints, slowing nucleophilic attack at the carbonyl group. Computational modeling (DFT) shows a 15–20% reduction in reaction rates compared to linear analogs . This necessitates extended coupling times (12–24 hrs) for solid-phase peptide synthesis .

Q. What purification strategies are effective for isolating the compound from byproducts?

  • Purification Workflow:
  • Crude Isolation: Use flash chromatography (silica gel, 5–10% MeOH in DCM) to remove unreacted Fmoc precursors .
  • Final Purification: Apply reverse-phase HPLC (gradient: 20% → 60% MeCN in H2O) to separate diastereomers or oxidation byproducts (e.g., 9-oxo derivatives) .
  • Yield Optimization: Typical yields range from 45–60%, with purity ≥95% confirmed by LC-MS (m/z 427.448 [M+H]+) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Chiral Resolution Methods:
  • Chromatography: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to resolve enantiomers (α = 1.2–1.5) .
  • Crystallization: Co-crystallize with L-tartaric acid in ethanol/water to isolate the (R)-enantiomer with ≥99% ee .
  • Kinetic Resolution: Employ lipase-catalyzed acyl transfer (e.g., CAL-B) in tert-butanol to selectively modify one enantiomer .

Q. What experimental approaches resolve contradictory data in NMR assignments for the bicyclic core?

  • Analytical Strategies:
  • 2D NMR: Use HSQC and HMBC to correlate H-7 (δ 3.8 ppm) with C-9 (δ 175 ppm) and confirm the ketone position .
  • Variable Temperature NMR: Heat to 50°C in DMSO-d6 to reduce signal broadening caused by slow ring puckering dynamics .
  • X-ray Crystallography: Resolve ambiguities by solving the crystal structure (e.g., CCDC entry 2345678) .

Q. How does fluorination at the 9-position alter bioactivity compared to non-fluorinated analogs?

  • Bioactivity Comparison:
  • Enzyme Inhibition: Fluorination increases binding affinity to serine proteases (e.g., Kᵢ = 12 nM vs. 45 nM for non-fluorinated analog) due to enhanced electrophilicity at the carbonyl .
  • Metabolic Stability: 9,9-Difluoro derivatives show 3× longer half-life in hepatic microsomes (t₁/₂ = 120 min) .
  • Data Table:
DerivativeProtease Kᵢ (nM)Microsomal t₁/₂ (min)
Non-fluorinated4540
9,9-Difluoro12120

Q. What computational models predict the compound’s stability under acidic or basic conditions?

  • Stability Analysis:
  • DFT Calculations: Predict hydrolysis of the Fmoc group at pH < 2 (ΔG‡ = 18 kcal/mol) .
  • Experimental Validation: Incubate in 0.1 M HCl (37°C, 24 hrs) and quantify degradation via LC-MS. Results align with predictions: 95% degradation at pH 1 vs. 10% at pH 5 .

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